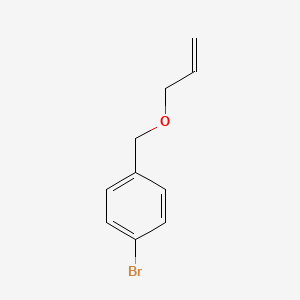
Allyl-(4-bromobenzyl)ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl-(4-bromobenzyl)ether is an organic compound characterized by the presence of an allyl group and a 4-bromobenzyl group connected through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl-(4-bromobenzyl)ether can be synthesized through the Williamson ether synthesis. This involves the reaction of 4-bromobenzyl alcohol with allyl bromide in the presence of a strong base such as sodium hydride or potassium hydroxide. The reaction typically proceeds under reflux conditions in an aprotic solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity. Catalysts such as phase transfer catalysts may be employed to enhance reaction rates and selectivity .
Types of Reactions:
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, potassium hydroxide, and various nucleophiles.
Major Products Formed:
Oxidation: Aldehydes, ketones.
Reduction: Alcohols.
Substitution: Amines, thiols.
Scientific Research Applications
Allyl-(4-bromobenzyl)ether finds applications in various scientific research fields:
Mechanism of Action
The mechanism of action of allyl-(4-bromobenzyl)ether involves its interaction with specific molecular targets, leading to various biochemical effects. For instance, in oxidation reactions, the compound undergoes electron transfer processes, resulting in the formation of reactive intermediates that further react to form the final products . The molecular pathways involved include the activation of specific enzymes and the generation of reactive oxygen species .
Comparison with Similar Compounds
- Allyl benzyl ether
- Allyl phenyl ether
- 4-Bromobenzyl alcohol
Comparison: Allyl-(4-bromobenzyl)ether is unique due to the presence of both an allyl group and a 4-bromobenzyl group. This combination imparts distinct reactivity patterns compared to similar compounds. For example, the presence of the bromine atom in this compound makes it more reactive in nucleophilic substitution reactions compared to allyl benzyl ether .
Properties
IUPAC Name |
1-bromo-4-(prop-2-enoxymethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-2-7-12-8-9-3-5-10(11)6-4-9/h2-6H,1,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFWTMFACBWSBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














